Isopropyl hexanoate

Catalog No.
S1972952
CAS No.
2311-46-8
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl hexanoate

CAS Number

2311-46-8

Product Name

Isopropyl hexanoate

IUPAC Name

propan-2-yl hexanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-4-5-6-7-9(10)11-8(2)3/h8H,4-7H2,1-3H3

InChI Key

JSHDAORXSNJOBA-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC(C)C

solubility

almost insoluble in water; soluble in alcohol

Canonical SMILES

CCCCCC(=O)OC(C)C

The exact mass of the compound Isopropyl hexanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as almost insoluble in water; soluble in alcohol. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Isopropyl hexanoate (CAS 2311-46-8) is a branched-chain fatty acid ester widely utilized as a specialty solvent, extraction medium, and flavor/fragrance compound [1]. With a boiling point of 168 °C and a density of 0.86 g/mL, it shares macroscopic thermal properties with linear analogs but possesses a sterically hindered secondary alcohol moiety . This specific structural feature governs its core procurement value, directly influencing its chemical stability, phase partitioning behavior, and regulatory volatile organic compound (VOC) compliance in industrial formulations .

Buyers often default to ethyl hexanoate (CAS 123-66-0) as a cheaper, more common in-class substitute, assuming interchangeability due to their identical boiling points (168 °C). However, generic substitution fails in aqueous or acidic formulations. The primary ester linkage in ethyl hexanoate is highly susceptible to nucleophilic attack, leading to rapid hydrolysis into hexanoic acid—a compound with an undesirable pungent, cheesy odor [1]. Furthermore, the higher water solubility and vapor pressure of ethyl esters compromise emulsion stability and violate low-VOC formulation limits [2]. Procuring the sterically hindered isopropyl ester provides critical shielding, ensuring long-term shelf stability and controlled volatility.

Steric Shielding Extends Formulation Shelf-Life

In aqueous and acidic environments, the branched isopropyl group provides significant steric hindrance against nucleophilic attack compared to linear primary esters. Quantitative modeling of carboxylic acid ester hydrolysis demonstrates that at pH 4.0, isopropyl hexanoate exhibits a hydrolytic half-life of 4,900 days [1]. In contrast, the standard comparator ethyl hexanoate degrades much faster under identical conditions, with a half-life of only 1,935 days [1].

Evidence DimensionHydrolytic half-life (t1/2) at pH 4.0
Target Compound Data4,900 days
Comparator Or Baseline1,935 days (Ethyl hexanoate)
Quantified Difference2.53x longer half-life
ConditionsAqueous solution at pH 4.0, 25 °C

Prevents premature degradation into hexanoic acid in acidic beverages and cosmetics, avoiding the development of off-odors and extending product shelf-life.

Low Vapor Pressure for VOC-Compliant Fragrance Potentiation

Regulatory constraints on volatile organic compounds (VOCs) require formulators to select solvents and potentiators with specific evaporation profiles. Isopropyl hexanoate exhibits a vapor pressure of 1.0 to 1.09 mmHg at 25 °C, qualifying it for use in low vapor pressure VOC fragrance compositions[1] [2]. In direct contrast, ethyl hexanoate possesses a significantly higher vapor pressure of approximately 4.97 mmHg at 25 °C [3].

Evidence DimensionVapor Pressure at 25 °C
Target Compound Data1.0 - 1.09 mmHg
Comparator Or Baseline4.97 mmHg (Ethyl hexanoate)
Quantified Difference~78% reduction in vapor pressure
ConditionsStandard atmospheric pressure, 25 °C

Enables the formulation of compliant, long-lasting consumer products by functioning as a low-VOC potentiator that extends base note duration.

Reduced Aqueous Solubility for Biphasic Extraction and Emulsions

The addition of the branched methyl group significantly increases the hydrophobicity of the ester compared to its ethyl counterpart. Isopropyl hexanoate demonstrates a water solubility of approximately 117.8 mg/L at 25 °C [1]. Conversely, ethyl hexanoate is substantially more water-soluble, at 629 mg/L [2]. This reduced aqueous solubility enhances the partition coefficient (logP) of the isopropyl ester.

Evidence DimensionAqueous Solubility at 25 °C
Target Compound Data117.8 mg/L
Comparator Or Baseline629 mg/L (Ethyl hexanoate)
Quantified Difference5.3x lower aqueous solubility
ConditionsPure water, 25 °C

Maximizes retention in the lipid/oil phase of emulsions and improves recovery yields when used as an extraction solvent in biphasic chemical processes.

Acidic Beverage and Flavor Formulations

Due to its 4,900-day hydrolytic half-life at pH 4.0, isopropyl hexanoate serves as a highly stable alternative to ethyl esters for fruit flavor profiles in low-pH matrices, preventing rapid degradation into foul-smelling hexanoic acid[1].

Low-VOC Fragrance and Cosmetic Products

Procured as a low vapor pressure potentiator (1.09 mmHg), this compound allows formulators to meet strict environmental VOC emission standards while effectively extending the evaporation curve of volatile top notes[2].

Liquid-Liquid Extraction Solvents

Its extremely low water solubility (117.8 mg/L) makes it a highly efficient non-halogenated solvent for the extraction of hydrophobic active pharmaceutical ingredients (APIs) or natural products from aqueous broths, minimizing solvent loss to the aqueous phase compared to standard ethyl esters [3].

Physical Description

colourless liquid

XLogP3

2.8

Density

d204 0.86
0.854-0.860 (20°)

UNII

84AO2UI60U

GHS Hazard Statements

Aggregated GHS information provided by 1448 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 134 of 1448 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1314 of 1448 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

2311-46-8

Wikipedia

Isopropyl hexanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Last modified: 08-16-2023

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